N-[1-(4-methoxyphenyl)ethyl]propanamide
Description
N-[1-(4-Methoxyphenyl)ethyl]propanamide is a secondary amide characterized by a propanamide backbone substituted with a 4-methoxyphenethyl group. The presence of the 4-methoxy group on the aromatic ring and the ethyl linker to the amide nitrogen are critical for its physicochemical properties, such as solubility, hydrogen-bonding capacity, and biological interactions .
Properties
IUPAC Name |
N-[1-(4-methoxyphenyl)ethyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-4-12(14)13-9(2)10-5-7-11(15-3)8-6-10/h5-9H,4H2,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYPLRCDALBMINT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC(C)C1=CC=C(C=C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-methoxyphenyl)ethyl]propanamide typically involves the reaction of 4-methoxyphenylacetic acid with propanoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate acyl chloride, which then reacts with the amine to form the final product. The reaction conditions generally include:
- Temperature: 0-5°C for the initial formation of the acyl chloride
- Solvent: Dichloromethane or chloroform
- Base: Pyridine or triethylamine
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-methoxyphenyl)ethyl]propanamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of N-[1-(4-hydroxyphenyl)ethyl]propanamide.
Reduction: The amide group can be reduced to form the corresponding amine, N-[1-(4-methoxyphenyl)ethyl]propanamine.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as halogens (Cl2, Br2) or alkyl halides (R-X) in the presence of a catalyst.
Major Products Formed
Oxidation: N-[1-(4-hydroxyphenyl)ethyl]propanamide
Reduction: N-[1-(4-methoxyphenyl)ethyl]propanamine
Substitution: Various substituted derivatives depending on the reagent used
Scientific Research Applications
N-[1-(4-methoxyphenyl)ethyl]propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of various products.
Mechanism of Action
The mechanism of action of N-[1-(4-methoxyphenyl)ethyl]propanamide involves its interaction with specific molecular targets and pathways. The methoxyphenyl group can interact with enzymes and receptors, modulating their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Fentanyl Analogs
Fentanyl derivatives share a propanamide core but differ in substituents on the aromatic ring and piperidine moiety. Key examples include:
Key Insights :
- The 4-methoxy group in para-methoxyfentanyl enhances lipophilicity and receptor binding compared to the methyl or hydroxy substituents, increasing its potency and duration of action .
- Substitutions on the phenyl ring directly influence metabolic stability; hydroxy groups undergo faster glucuronidation, reducing bioavailability .
Heterocyclic Propanamide Derivatives
Compounds with heterocyclic moieties (e.g., oxadiazole, thiadiazole) exhibit enhanced bioactivity due to additional hydrogen-bonding sites:
Key Insights :
Antioxidant and Anticancer Propanamides
highlights derivatives with antioxidant and cytotoxic properties:
| Compound Name | Substituents | Antioxidant Activity (vs. Ascorbic Acid) | IC50 (U-87 Glioblastoma, μM) |
|---|---|---|---|
| N-(1,3-Dioxoisoindolin-2-yl)propanamide | Isoindoline-1,3-dione moiety | 1.4× higher | 12.5 ± 0.8 |
| 3-((4-Methoxyphenyl)amino)propanamide | 4-Methoxyphenylamino group | 1.2× higher | 18.9 ± 1.2 |
Key Insights :
Anti-Complement Propanamides ()
Propanamides isolated from Viola yedoensis exhibit anti-complement activity:
| Compound Name | CH50 (Classic Pathway, g/L) | AP50 (Alternative Pathway, g/L) |
|---|---|---|
| 7’-(3’,4’-Dihydroxyphenyl)-propenamide | 0.12 | 0.22 |
| N-p-Coumaroyltyramine | 0.33 | 0.50 |
Key Insights :
- Propanamides with dihydroxyphenyl groups (e.g., compound 11) show stronger inhibition of the complement system, likely due to enhanced hydrogen bonding with target proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
